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Methylcyclopentadiene dimer

Cat. No.: B213141
CAS No.: 26472-00-4
M. Wt: 160.25 g/mol
InChI Key: GUOAPVPPPVLIQQ-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Diene Chemistry

The chemistry of methylcyclopentadiene (B1197316) dimer is fundamentally linked to the behavior of cyclic dienes. Cyclic dienes are compounds that contain two double bonds within a ring structure and are particularly reactive in cycloaddition reactions. libretexts.org The most prominent reaction for these compounds is the Diels-Alder reaction, a powerful tool in synthetic organic chemistry for forming six-membered rings. iitk.ac.in

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted process to form a cyclic adduct. iitk.ac.in Cyclic dienes, such as cyclopentadiene (B3395910) and its methyl-substituted derivatives, are highly reactive dienes in these reactions because their double bonds are locked in an s-cis conformation, which is the required geometry for the reaction to occur. libretexts.orgchemistrysteps.com The dimerization of methylcyclopentadiene is a classic example of a Diels-Alder reaction where one monomer molecule acts as the diene and another acts as the dienophile. libretexts.org This reaction leads to the formation of a bicyclic system, a common structural motif in complex organic molecules. libretexts.orgchadsprep.com The study of methylcyclopentadiene dimer provides insight into the stereoselectivity of the Diels-Alder reaction, particularly the formation of endo and exo isomers, which is a key concept in the chemistry of bridged bicyclic compounds. libretexts.org

Isomeric Diversity of Methylcyclopentadiene Monomers as Precursors

The precursor to this compound is the methylcyclopentadiene (MCPD) monomer, which exists as three structural isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. wikipedia.orggoogle.com These isomers are unstable at room temperature and readily interconvert, with the 5-methyl isomer being particularly prone to rearranging into the other two. google.com At equilibrium, the mixture is predominantly composed of the 1-methyl and 2-methyl isomers. google.com

The specific isomer of the methylcyclopentadiene monomer influences the structure of the resulting dimer. The position of the methyl group on the cyclopentadiene ring affects the electronic properties and steric environment of the diene and dienophile, which in turn dictates the regioselectivity and stereoselectivity of the dimerization reaction. nih.gov The preparation of the monomer itself is typically achieved by the thermal cracking of its dimer, followed by distillation to separate it from impurities like cyclopentadiene. wikipedia.orgchemeurope.com This reversible nature of dimerization is a characteristic feature of cyclopentadiene and its derivatives. researchgate.net

Table 1: Isomers of Methylcyclopentadiene Monomer

Isomer NameCAS NumberMolecular FormulaMolar Mass (g·mol⁻¹)
1-Methylcyclopentadiene96-39-9C₆H₈80.130
2-Methylcyclopentadiene3727-31-9C₆H₈80.130
5-Methylcyclopentadiene26519-91-5C₆H₈80.130

Source: wikipedia.org

Overview of Dimerization Processes in Hydrocarbon Systems

The formation of this compound occurs through a [4+2] cycloaddition, specifically a Diels-Alder reaction. cymitquimica.com This process is a thermal dimerization where two molecules of methylcyclopentadiene react with each other. In this reaction, one monomer acts as the conjugated diene, and the other acts as the dienophile. libretexts.org The reaction is reversible, and heating the dimer will crack it back to the monomer form, a process known as a retro-Diels-Alder reaction. google.comresearchgate.net

The dimerization is typically carried out by maintaining the monomer at a controlled temperature, often between 50°C and 200°C, to facilitate the reaction. google.com The rate of dimerization for methylcyclopentadiene is comparable to that of its parent compound, cyclopentadiene. researchgate.net The reaction is highly regioselective and stereoselective, leading to various possible isomeric products. For instance, the reaction can yield different regioisomers and diastereomers, such as the endo and exo adducts. nih.gov Recent research has shown that the reaction environment, such as the use of a supramolecular catalyst like cucurbit nih.govuril, can significantly accelerate the reaction rate and control the regioselectivity to favor the formation of a specific isomer that is otherwise a minor product. nih.gov Industrially, the dimerization process is used to separate methylcyclopentadiene from other hydrocarbons by converting it to the higher-boiling dimer, which can then be isolated by distillation. google.comgoogle.com

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 26472-00-4 nih.gov
Molecular Formula C₁₂H₁₆ nih.govnist.gov
Molecular Weight 160.26 g/mol thermofisher.com
Appearance Clear colorless to slightly yellow liquid chemicalbook.comchemicalbook.com
Density 0.941 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 200 °C chemicalbook.comsigmaaldrich.com
Melting Point -51 °C chemicalbook.comsigmaaldrich.com
Solubility Insoluble in water chemicalbook.comfishersci.be
Vapor Pressure ~7.5 mmHg (at 47.8 °C) sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.498 chemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B213141 Methylcyclopentadiene dimer CAS No. 26472-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAPVPPPVLIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CC(C2C=C1C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274242
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26472-00-4, 1217741-36-0
Record name Methylcyclopentadiene dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Formation Pathways of Methylcyclopentadiene Dimers

Thermal Dimerization of Methylcyclopentadiene (B1197316) Isomers

The thermal dimerization of methylcyclopentadiene (MCPD) isomers is a prominent method for the formation of methylcyclopentadiene dimers (MCPD-D). This process, driven by heat, involves a Diels-Alder reaction where one molecule of MCPD acts as the diene and another as the dienophile. The resulting product is a complex mixture of various isomers.

Kinetic Investigations of Dimerization Rate Constants

Kinetic studies have been conducted to understand the rate at which methylcyclopentadiene dimerizes. Research has shown that an isomeric mixture of 1-, 2-, and 5-methylcyclopentadiene dimerizes at a rate that is comparable to that of cyclopentadiene (B3395910). nih.gov At a temperature of 120 °C, the rate constant for the dimerization of methylcyclopentadiene is reported to be 1.08 × 10⁻³ M⁻¹s⁻¹. nih.gov Further investigations have estimated the second-order rate constant for MCPD dimerization in its neat form to be approximately 3×10⁻⁷ M⁻¹ s⁻¹, which is slightly slower than the dimerization of neat cyclopentadiene (9×10⁻⁷ M⁻¹ s⁻¹). nih.gov

Table 1: Dimerization Rate Constants

Compound Temperature (°C) Rate Constant (M⁻¹s⁻¹)
Methylcyclopentadiene 120 1.08 × 10⁻³ nih.gov
Cyclopentadiene 120 1.13 × 10⁻³ nih.gov
Methylcyclopentadiene (neat) Ambient ~3 × 10⁻⁷ nih.gov
Cyclopentadiene (neat) 25 8.3 × 10⁻⁷ nih.gov

Influence of Temperature on Dimerization Equilibrium and Isomer Distribution

Temperature plays a crucial role in the dimerization of methylcyclopentadiene, influencing both the reaction equilibrium and the distribution of the resulting isomers. The dimerization is a reversible process, and at elevated temperatures, the monomer can be regenerated by thermal cracking of the dimer. nih.govwikipedia.org For instance, cyclopentadiene monomer can be distilled from its dimer, dicyclopentadiene (B1670491), at 170 °C. nih.gov

At thermodynamic equilibrium, methylcyclopentadiene exists as a mixture of isomers. One study identified the equilibrium distribution for 1-methyl, 2-methyl, and 5-methyl isomers in a ratio of 45:52:3. nih.gov Another investigation at 239 K in liquid ammonia (B1221849) found an equilibrium distribution of 0.80:1:0.02 for the 1-, 2-, and 5-isomers, respectively. nist.gov The isomerization between these forms occurs via a researchgate.netrsc.org-hydrogen shift. nih.govnih.gov

The dimerization itself produces a complex mixture of regioisomers and diastereomers. nih.gov Commercially available methylcyclopentadiene dimer, when analyzed, shows at least eight distinct peaks corresponding to different isomers, with endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene and another isomer being the most dominant. nih.gov The thermal cracking of the commercial dimer yields a mixture of 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. sapub.org

Comparative Analysis with Cyclopentadiene Dimerization Kinetics

However, the activation energies for the dimerization of acyclic C5 dienes are noted to be 20-40 kJ/mol higher than that of cyclopentadiene dimerization. researchgate.net In contrast, the activation energies for the formation of codimers between cyclopentadiene and 1,3-pentadienes are higher by 10-20 kJ/mol. researchgate.net

The dimerization of cyclopentadiene is a reversible reaction. nih.gov The endo isomer of dicyclopentadiene is kinetically favored, but the exo isomer is thermodynamically more stable by 0.7 kcal/mol. nih.gov The formation of the exo isomer is significantly slower, by two to three orders of magnitude, at temperatures between 40 and 120 °C. nih.gov

Biosynthetic and Renewable Resource-Based Routes

In recent years, significant research has focused on developing sustainable methods for producing methylcyclopentadiene dimers from renewable resources, moving away from traditional petroleum-based feedstocks.

Conversion Strategies from Biomass-Derived Precursors

A key strategy involves the conversion of biomass-derived platform chemicals. 5-methylfurfural (B50972) (MFF), which can be produced from cellulose (B213188), has emerged as a promising precursor. rsc.org A multi-step process has been developed to synthesize methylcyclopentadiene dimers and trimers from MFF with yields as high as 74.4%. rsc.orgrsc.org This route involves the reductive ring-opening of MFF to 2,5-hexanedione (B30556), followed by aldol (B89426) condensation to form 3-methyl-2-cyclopenten-1-one (B1293772), selective reduction to 3-methylcyclopent-2-en-1-ol, and finally dehydration and oligomerization. rsc.org

Another bio-based precursor is 2,5-hexanedione, which can be efficiently converted to methylcyclopentadiene through a three-step process: intramolecular aldol condensation, catalytic chemoselective hydrogenation, and dehydration. researchgate.net Linalool (B1675412), a naturally occurring terpene alcohol, can also be converted to methylcyclopentadiene dimers. nih.govgoogle.com This process can be carried out under solvent-free conditions. nih.govgoogle.com Isoprene (B109036), which can be produced from biomass sugars via fermentation, is another viable feedstock that can be converted to a jet fuel blendstock through thermal cyclodimerization followed by hydrogenation. researchgate.netrsc.orgnih.gov

Catalyst-Free Dimerization Approaches

Catalyst-free thermal dimerization offers several advantages for the production of methylcyclopentadiene dimers from renewable precursors, including simplified product purification and the potential for high-throughput fuel production. acs.org This approach relies on heating the monomer to induce the Diels-Alder reaction. For instance, the thermal dimerization of isoprene can be performed at a moderate temperature of 200 °C and is completed in 90 minutes. researchgate.netrsc.org This catalyst- and solvent-free method is considered amenable to a high-throughput process for fuel production. researchgate.net The solvent-free conversion of linalool to methylcyclopentadiene dimers is another example of this approach. nih.gov While catalysts can accelerate these reactions, the catalyst-free thermal approach is advantageous for its simplicity. acs.org

Methylation and Dimerization Sequences

A common strategy for synthesizing this compound involves the initial formation of the methylcyclopentadiene monomer, which subsequently undergoes dimerization.

This synthetic approach is a multi-step process that begins with the generation of cyclopentadiene monomer, followed by its methylation and the final dimerization of the resulting product. A typical sequence involves cracking dicyclopentadiene at elevated temperatures (around 160-250°C) to yield the cyclopentadiene monomer. google.comgoogle.com This monomer is then subjected to an alkylation reaction to introduce a methyl group.

One method involves reacting the cyclopentadiene monomer with a methylating agent in an alkaline aqueous solution. google.com In this process, an alkali-metal hydroxide (B78521) or carbonate, such as potassium hydroxide or sodium carbonate, is used to facilitate the reaction. google.com Following the methylation step, the resulting methylcyclopentadiene mixture undergoes dimerization at temperatures ranging from 30°C to 120°C. google.com The final product can then be purified by distillation to achieve a high purity of over 98%. google.com

Another well-established procedure is the sodium method, where cyclopentadiene monomer is first treated with metallic sodium in a solvent like diethylene glycol dimethylether (diglyme) to form sodium cyclopentadienide. google.comgoogle.com This intermediate is then reacted with a methylating agent, such as methyl chloride, to produce methylcyclopentadiene. google.com To minimize the formation of undesirable dialkylated by-products, a significant stoichiometric excess of cyclopentadiene monomer is used. google.com The excess cyclopentadiene and the this compound can be recycled in a continuous process by cracking them back to their respective monomers. google.com This method can achieve yields of methylcyclopentadiene as high as 76-85%. google.com

Table 1: Process Parameters for Alkylation-Dimerization Synthesis

Step Parameter Description Source(s)
Monomer Generation Cracking Temperature 150°C - 250°C google.com
Methylation (Alkaline Route) Reagents Cyclopentadiene, Methylating Agent, Alkali-Metal Hydroxide/Carbonate google.com
Solvent Aqueous Solution google.com
Methylation (Sodium Route) Reagents Cyclopentadiene, Metallic Sodium, Methyl Chloride google.comgoogle.com
Solvent Diethylene Glycol Dimethylether (Diglyme) google.com
Dimerization Reaction Temperature 30°C - 120°C google.com
Purification Method Decompression Fractionation by Distillation google.com

Fixed-bed reactors are a cornerstone in the large-scale synthesis of major chemical intermediates. uni-stuttgart.de These reactors, where reactants in a gaseous phase pass over a solid catalyst, are employed for the synthesis of this compound due to their efficiency in continuous operations. google.comuni-stuttgart.de

In one application, a fixed-bed reactor is used for the direct methylation of cyclopentadiene dimer. Methanol (B129727) serves as the methylating agent, and the reaction occurs over a catalyst bed. google.com This method integrates the methylation and dimerization steps within a continuous process flow.

The design of these reactors is critical, especially for managing the heat of reaction. For temperature-sensitive or highly exothermic reactions, multitubular fixed-bed reactors are common. In this setup, the catalyst is packed into tubes, with a heat-transfer medium circulating around the exterior of the tubes to maintain optimal temperature control. uni-stuttgart.de

Table 2: Characteristics of Fixed-Bed Reactor Synthesis

Feature Description Relevance to Dimer Synthesis Source(s)
Reactor Type Catalytic Fixed-Bed Reactor Enables continuous, large-scale production of basic chemicals and intermediates. uni-stuttgart.de
Reactants Cyclopentadiene Dimer, Methanol (as methylating agent) A documented pathway for direct methylation in a fixed-bed system. google.com
Catalyst Solid catalyst arranged in a fixed bed. The reaction occurs on the surface of the catalyst. uni-stuttgart.de
Temperature Control Isothermal or Multitubular designs Crucial for managing reaction heat and maintaining optimal conditions. uni-stuttgart.de

| Process Flow | Continuous | Allows for efficient industrial production with options for recycling unreacted materials. | google.comuni-stuttgart.de |

Elucidation of Reaction Mechanisms and Kinetics

Diels-Alder Cycloaddition as the Primary Dimerization Mechanism

The dimerization of methylcyclopentadiene (B1197316) (MCPD) monomers proceeds through a [4+2] cycloaddition, a type of concerted pericyclic reaction known as the Diels-Alder reaction. ic.ac.uk In this process, one MCPD molecule acts as the 4π-electron component (the diene) and a second MCPD molecule acts as the 2π-electron component (the dienophile). bme.huwikipedia.org This reaction is highly efficient for cyclopentadienes because the diene is locked in the reactive s-cis conformation. The dimerization is spontaneous and occurs at an appreciable rate at room temperature. wikipedia.orgnih.gov

Comparative Dimerization Rate Constants at 120 °C
CompoundRate Constant (k) in M-1s-1Source
Cyclopentadiene (B3395910) (CPD)1.13 x 10-3 researchgate.netresearchgate.net
Methylcyclopentadiene (MCPD)1.08 x 10-3 researchgate.netresearchgate.net

The Diels-Alder reaction of methylcyclopentadiene isomers is stereoselective, predominantly forming the endo adduct as the kinetically favored product. nih.gov This preference is attributed to secondary orbital interactions between the developing π-bond of the dienophile and the p-orbitals of the diene at the transition state. For the dimerization of cyclopentadiene, the endo isomer is favored by a ratio of approximately 150:1 at 80 °C. nih.gov

Because methylcyclopentadiene exists as a mixture of isomers (primarily 1-MeCPD and 2-MeCpD), its dimerization results in a complex mixture of regioisomeric and diastereomeric products. sfu.casfu.ca At least eight different dimer isomers are observed in commercial MCPD dimer mixtures. sfu.ca The reaction of an MCPD monomer mixture with a dienophile like maleic anhydride (B1165640) also yields a complex mixture of adducts, reflecting the different possible pairings of the reacting isomers. sfu.calibretexts.org

Computational studies and experiments using supramolecular catalysts have further elucidated the reaction pathways. For instance, the dimerization of MCPD within the cavity of a cucurbit bme.huuril macrocycle shows a significant rate enhancement and a dramatic shift in regioselectivity, favoring the formation of endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene, a product that is typically a minor component. sfu.ca This selectivity arises from the preferred packing and orientation of the two monomer molecules within the host cavity. sfu.ca

The overwhelming body of evidence indicates that the thermal dimerization of methylcyclopentadiene proceeds via the [4+2] Diels-Alder cycloaddition mechanism. While other cycloaddition pathways, such as the [4+4] cycloaddition, are known for other conjugated dienes like isoprene (B109036) under certain conditions, this pathway is not considered a significant contributor to the thermal dimerization of methylcyclopentadiene. The stability of the six-membered ring formed in the [4+2] adduct makes this pathway the most energetically favorable route.

Dissociation and Retro-Diels-Alder Reactions of Methylcyclopentadiene Dimers

The dimerization of methylcyclopentadiene is a reversible process. researchgate.net At elevated temperatures, the dimer undergoes a retro-Diels-Alder reaction, breaking down to regenerate the monomeric methylcyclopentadiene molecules. nih.gov This dissociation is a concerted, pericyclic cycloreversion reaction. The equilibrium between the dimer and the monomers is temperature-dependent; higher temperatures favor the monomeric state due to the positive entropy change of forming two molecules from one. nih.govnsf.gov

The kinetics of the dissociation of methylcyclopentadiene dimers have been studied, particularly using gas chromatographic reactors. These studies confirm that the dissociation is a first-order unimolecular reaction. The kinetics of the dissociation of three reactive methylcyclopentadiene dimers were investigated over a temperature range of 180–210°C. Kinetic parameters can be extracted from such experiments to model the dissociation rate. For the analogous dicyclopentadiene (B1670491), the dissociation becomes thermodynamically favorable at high temperatures, with equilibrium constant measurements implying a standard enthalpy (ΔH°) of –18 kcal/mol and a standard entropy (ΔS°) of –40 eu for the forward dimerization reaction. nih.gov

The retro-Diels-Alder reaction is practically employed for the generation of fresh methylcyclopentadiene monomers. This process, often referred to as "cracking," involves heating the dimer to temperatures above 150 °C (typically near its boiling point of ~170 °C). wikipedia.orgnih.gov The lower-boiling monomers (boiling point ~73 °C for the mixture) are then isolated by distillation as they are formed. Because the monomers will readily re-dimerize upon standing at room temperature, they are typically prepared in this manner immediately before use. nih.gov

Isomerization Reactions within Methylcyclopentadiene Dimer Systems

Isomerization processes are critical in the chemistry of both methylcyclopentadiene monomers and their dimers. For the dimer, prolonged heating can cause the kinetically favored endo isomer to rearrange into the more thermodynamically stable exo isomer. nih.gov For dicyclopentadiene, the exo isomer is more stable by about 0.7 kcal/mol. nih.gov This endo-exo isomerization can also be promoted by other means, such as microwave irradiation. libretexts.org Additionally, certain dimer isomers can interconvert through-sigmatropic rearrangements (Cope rearrangement) when heated. researchgate.net

The monomeric methylcyclopentadiene itself exists as a dynamic equilibrium of three main isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. This equilibrium is established rapidly at room temperature through a series of researchgate.netresearchgate.net-sigmatropic hydrogen shifts. The 5-methyl isomer quickly rearranges to the 1-methyl isomer, which then more slowly equilibrates with the 2-methyl isomer. researchgate.net The composition of this monomer mixture directly influences the distribution of products formed during the dimerization reaction.

Thermodynamic Equilibrium Composition of Methylcyclopentadiene Monomer Isomers
IsomerEquilibrium PercentageSource
1-Methylcyclopentadiene45%
2-Methylcyclopentadiene52%
5-Methylcyclopentadiene3%

Theoretical and Computational Modeling of Reactivity

Theoretical and computational methods are invaluable for understanding the complex reactivity of methylcyclopentadiene, including its dimerization and the rearrangements of its monomer precursors.

Ab initio and Density Functional Theory (DFT) calculations are extensively used to investigate the reaction pathways of methylcyclopentadiene. polimi.it These methods can determine the structures and energies of reactants, transition states, and products. polimi.it For instance, quantum-chemical calculations have been used to support the observed selectivity in the dimerization of methylcyclopentadiene in the presence and absence of catalysts like cucurbit researchgate.neturil. d-nb.inforesearchgate.net DFT studies, often using functionals like B3LYP, have been employed to examine the Diels-Alder reactions of cyclopentadiene derivatives, showing that endo transition states are generally lower in energy than exo transition states. researchgate.net The choice of computational method is critical; for example, reinvestigation of the 1,5-sigmatropic hydrogen shift in cyclopentadiene using ωB97X-D and DLPNO-CCSD(T) calculations demonstrated a significant preference for a unimolecular mechanism over a previously proposed bimolecular one. researchgate.net

Transition State Theory (TST) is a fundamental tool for calculating reaction rate constants from computed potential energy surfaces. Ab initio TST-based master equation simulations have been used to study the reactivity of methylcyclopentadiene, including abstraction, beta-scission, and isomerization reactions, without reliance on experimental data. polimi.it These simulations involve calculating the rate constants for elementary reaction steps, which can then be used in kinetic models. polimi.it Molecular dynamics (MD) simulations, including ab initio MD, provide a way to explore reaction pathways and chemical transformation networks by simulating the motion of atoms over time. acs.org These simulations can be accelerated by using higher temperatures and pressures to increase the frequency of reactive events. acs.org

Sigmatropic rearrangements are crucial in the chemistry of methylcyclopentadiene monomers. The different isomers of methylcyclopentadiene can interconvert via d-nb.infoedurev.in-hydrogen shifts. researchgate.net This rapid rearrangement at room temperature makes it challenging to isolate and study the reactivity of individual isomers. researchgate.netedurev.in The d-nb.infoedurev.in sigmatropic rearrangement is a thermally allowed, suprafacial process involving three electron pairs. edurev.in Theoretical studies have confirmed that this is a unimolecular pericyclic reaction. researchgate.net The presence of a methyl group can affect the rate of this hydrogen migration. researchgate.net Understanding these rearrangements is essential as they influence the distribution of monomer isomers available for dimerization. libretexts.org

Structural Isomerism and Advanced Spectroscopic Characterization

Diversity of Methylcyclopentadiene (B1197316) Dimer Isomers

The dimerization of methylcyclopentadiene (MCPD) via the Diels-Alder reaction is a classic example of cycloaddition that leads to a rich variety of isomeric products. The initial monomer itself typically exists as a mixture of three positional isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene, with the 1- and 2-isomers being predominant after thermal cracking of the dimer. sapub.orgnih.gov This initial isomeric complexity is the foundation for the subsequent diversity of the dimer products.

The Diels-Alder reaction of methylcyclopentadiene isomers can theoretically produce a large number of regioisomers and diastereomers. nih.gov In practice, the reaction primarily yields endo-diastereomers, which are the kinetically favored products. nih.govvurup.skgoogle.com The reaction between the dominant 1-MCPD and 2-MCPD monomers can result in homodimers (from two identical monomers) and heterodimers (from two different monomers). Commercial methylcyclopentadiene dimer has been shown by gas chromatography to contain at least eight distinct isomeric products. nih.govresearchgate.net These products are positional and geometric isomers of dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene. vurup.sk While numerous isomers are possible, studies have shown that a few specific isomers often dominate the mixture. nih.gov For instance, in the dimerization of neat MCPD monomers at ambient temperature, certain isomers are formed in much greater proportions than others. nih.gov The precise ratio of these isomers can be influenced by reaction conditions such as temperature. researchgate.net

A study on the dimerization of methylcyclopentadiene identified the major isomers present in a commercial sample and in a sample dimerized at ambient temperature. The relative abundance of these isomers highlights the regioselectivity of the reaction.

Table 1: Major Regioisomeric Products from Methylcyclopentadiene Dimerization. nih.gov
Isomer NumberStructure NameRelative Abundance in Commercial Dimer (%)Relative Abundance in Neat Dimerization (%)
1endo-1,8-dimethyl-DCPD~5~10
2endo-2,8-dimethyl-DCPD~45~30
3endo-1,7-dimethyl-DCPDMinor~10
4endo-2,7-dimethyl-DCPDMinor~5
5endo-1,6-dimethyl-DCPDMinorMinor
6endo-3,8-dimethyl-DCPD~45~35
7endo-1,5-dimethyl-DCPDMinorMinor
8endo-3,7-dimethyl-DCPDMinor~10

This principle is also exploited in analysis and separation. The reaction of an isomeric mixture of adducts, such as those formed from MCPD and maleic anhydride (B1165640), with a chiral resolving agent like L-alanine methyl ester, results in the formation of a mixture of diastereomers. sapub.orgsfu.ca Since diastereomers have different physical properties, they can often be separated using techniques like flash chromatography, allowing for the isolation and characterization of the original isomers. sapub.orgsfu.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound isomers. Due to the presence of multiple, structurally similar compounds, one-dimensional spectra can be complex and overlapping. Therefore, a combination of 1D and 2D NMR techniques is often required for unambiguous assignment. sapub.orgsfu.caresearchgate.net

The ¹H NMR spectrum of a typical this compound mixture displays a multitude of signals, particularly in the olefinic, aliphatic, and methyl regions. sapub.orgsfu.ca For instance, in the Diels-Alder adducts of MCPD with maleic anhydride, the presence of two main adducts is confirmed by two distinct methyl signals in the ¹H NMR spectrum. sfu.ca Integrations of the proton signals are crucial for determining the relative proportions of the isomers in the mixture. sapub.orgsfu.caresearchgate.net For example, analysis of the cracked monomer mixture shows methyl peaks with different integrations, implying the MeCp isomers are present in different proportions. sapub.org Assigning specific protons in a complex mixture often relies on analyzing coupling constants (J-values) and multiplicity patterns, though significant signal overlap can complicate this process. sfu.caresearchgate.net

¹³C NMR, often used in conjunction with techniques like Attached Proton Test (APT), helps to identify the number of different types of carbon atoms (CH₃, CH₂, CH, and quaternary C) in the mixture. In the MCPD-maleic anhydride adducts, the ¹³C and APT spectra clearly showed two methyl carbons and four distinct alkene carbons, confirming the presence of two primary adducts in the mixture. sapub.orgsfu.ca

Two-dimensional (2D) NMR experiments are essential for deciphering the complex structures of the isomeric mixture. sdsu.eduemerypharma.comresearchgate.net

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out the proton connectivity within each isomer. For example, COSY spectra can be used to assign adjacent protons in the norbornene-type skeleton of the dimer adducts. sapub.orgsfu.caresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It provides a rapid method for assigning carbon signals once the proton assignments are known, or vice-versa. HSQC is particularly useful for assigning the diastereotopic protons of methylene (B1212753) groups. sapub.orgsfu.caresearchgate.net

By combining these techniques, a detailed and unambiguous structural assignment of the individual isomers within the complex this compound mixture can be achieved. sapub.org

Table 2: Application of 2D NMR Techniques in Characterizing MCPD Adducts. sapub.orgsfu.casdsu.eduemerypharma.com
TechniqueType of CorrelationInformation GainedExample Application
COSY¹H-¹HIdentifies coupled protons, revealing proton-proton connectivity within a spin system.Establishing the relationship between vinylic and bridgehead protons in the dimer skeleton.
HSQC¹H-¹³C (1-bond)Correlates each proton with its directly attached carbon atom.Assigning the carbon signal for a specific methyl group based on its known proton chemical shift.
HMBC¹H-¹³C (2-3 bonds)Shows long-range couplings between protons and carbons, connecting molecular fragments.Assigning a quaternary carbonyl carbon by observing its correlation to nearby methyl or methylene protons.

Chromatographic Separation and Analysis

Chromatography is the primary method for separating and analyzing the complex isomeric mixtures of this compound. vurup.sk Gas chromatography (GC), particularly with capillary columns, is effective for separating the various isomers. vurup.skresearchgate.net The use of polar or moderately polar stationary phases can enhance the separation of closely related isomers like 1-MCPD and 2-MCPD. vurup.sk Identification is often achieved by comparing experimental Kovats retention indices with published data. vurup.skresearchgate.net

For preparative separation of derivatives, such as the Diels-Alder adducts with maleic anhydride, flash liquid chromatography on silica (B1680970) gel is commonly employed. sapub.orgsfu.ca By using a gradient elution system, for example with a hexanes/ethyl acetate (B1210297) mixture, it is possible to isolate individual diastereomers from the reaction mixture. sapub.orgsfu.ca The success of these separations allows for the subsequent detailed spectroscopic analysis of the pure isomers.

Gas Chromatography (GC) for Mixture Resolution

Gas chromatography is a powerful technique for separating the various isomers present in a commercial this compound mixture. google.comgoogle.com The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The composition of the stationary phase and the temperature program of the GC oven are critical parameters that influence the resolution of the isomers.

Commercial MCPD typically exhibits multiple peaks in a gas chromatogram, with some studies reporting as many as seven distinct peaks. google.comgoogleapis.com These peaks correspond to different isomers resulting from the cycloaddition of 1-methylcyclopentadiene and 2-methylcyclopentadiene. The dimers are predominantly found as the endo isomers. google.comgoogleapis.com The distribution of these isomers can vary significantly depending on the production process. google.com

The kinetics of the dissociation of methylcyclopentadiene dimers have also been studied using a gas chromatographic reactor. acs.orgacs.orgresearchgate.net This technique allows for the investigation of the reversible interconversion of the isomers at elevated temperatures, typically in the range of 180–210°C. researchgate.net By separating the isomers from a commercial mixture using preparative chromatography, the dissociation kinetics of individual isomers can be determined. researchgate.net

Table 1: Typical Gas Chromatography (GC) Conditions for this compound Analysis

ParameterConditionReference
Column Capillary column (e.g., fused silica) google.comgoogle.com
Stationary Phase Non-polar or semi-polar (e.g., polydimethylsiloxane) google.com
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) researchgate.net
Oven Temperature Program Ramped, e.g., 50 °C to 250 °C google.com
Carrier Gas Helium or Hydrogen researchgate.net

This table presents a generalized set of GC conditions. Specific parameters may vary based on the analytical objective and the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is crucial for unequivocally identifying the individual isomers of this compound present in a mixture. google.comscholaris.ca As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern for each isomer, which acts as a molecular fingerprint. While many of the isomers exhibit very similar mass spectrometric fragmentation patterns, subtle differences can be used for identification. google.com A common fragmentation pathway involves the opening of the norbornane (B1196662) system to produce a methylcyclopentadienyl radical cation (m/z 80) and a methylcyclopentene fragment. google.com

Analysis by GC-MS has confirmed the presence of various isomers, including those resulting from the cycloaddition of 1-methyl and 2-methyl cyclopentadiene (B3395910). google.comgoogleapis.com The technique is also used to identify minor products and byproducts in the synthesis of MCPD, such as codimers with cyclopentadiene and dimethylcyclopentadiene. google.com

Table 2: GC-MS Data for Major Isomers in a Commercial this compound Mixture

GC Peak (Elution Order)Isomer TypeKey Mass Fragments (m/z)Reference
1endo-isomer160 (M+), 80, 66, 91 google.com
2endo-isomer160 (M+), 80, 79, 91 google.com
3endo-isomer160 (M+), 80, 93, 77 google.com
4endo-isomer160 (M+), 80, 65, 91 google.com

This table provides a representative example of GC-MS data. The exact elution order and fragmentation patterns can vary depending on the specific GC-MS conditions and the isomeric composition of the sample.

Advanced Chemical Transformations and Derivatives

Hydrogenation Studies of Methylcyclopentadiene (B1197316) Dimers

The hydrogenation of methylcyclopentadiene dimer (MCPD) is a critical process for producing high-energy-density fuels and specialty solvents. The reaction typically proceeds in a stepwise manner, allowing for the isolation of partially or fully saturated products.

The selective hydrogenation of MCPD to its fully saturated analogue, tetrahydrodi(methylcyclopentadiene) (THDMCPD), involves a two-step process. koreascience.kr The initial step is the hydrogenation of one of the double bonds to form dihydrodi(methylcyclopentadiene) (DHDMCPD). koreascience.kr Subsequent hydrogenation of the remaining double bond yields the saturated polycyclic system. koreascience.kr

This process is thermodynamically favorable for the complete saturation of polycyclic aromatic hydrocarbons. mdpi.com The control of reaction conditions, such as temperature and pressure, is crucial for achieving high selectivity towards the desired saturated product. For instance, in the first stage of hydrogenation, higher temperatures (above 100°C) can lead to the decomposition of the dimer into its monomeric form. koreascience.kr The second hydrogenation step's temperature can influence the ratio of exo to endo isomers of THDMCPD. koreascience.kr

The resulting saturated polycyclic hydrocarbons are notable for their high density and high volumetric net heat of combustion, making them valuable as components in high-performance fuels.

The development of efficient catalysts is paramount for controlling the hydrogenation and isomerization of methylcyclopentadiene dimers. A variety of catalytic systems have been explored, ranging from precious metal catalysts to nickel-based catalysts.

For the hydrogenation of dicyclopentadiene (B1670491) (DCPD), a related compound, nickel-based catalysts have been shown to be effective. ppor.az For example, a combination of Ni/γ-Al2O3 for hydrogenation and Ni/Hβ for isomerization has been used to directly convert DCPD to exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCPD) in a continuous flow process. ppor.az This bifunctional catalyst system demonstrated high conversion rates and selectivity, with the synergistic effect between the hydrogenation activity of nickel and the isomerization capability of the support being a key factor. ppor.az

Other supported nickel catalysts, as well as platinum and ruthenium catalysts on supports like SBA-15, have also been investigated for DCPD hydrogenation. ppor.az The choice of support can significantly influence the catalytic activity and selectivity. ppor.az For instance, Hβ has been identified as a highly active support for the isomerization of endo-THDCPD to the more desirable exo-THDCPD. ppor.az

In the context of methylcyclopentadiene, molybdenum-based catalysts have also been studied. For example, MoO3/ZnO catalysts have shown high activity for the hydrogenation of methylcyclopentadiene. nih.gov

Diels-Alder Reactions with External Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. wvu.edu Methylcyclopentadiene, obtained from the thermal cracking of its dimer, is a reactive diene that readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. sfu.caresearchgate.net

Methylcyclopentadiene readily reacts with electron-deficient dienophiles such as maleic anhydride (B1165640) in a Diels-Alder cycloaddition. sfu.caresearchgate.net This reaction is highly exothermic and is typically performed under kinetic control at low temperatures to favor the formation of the endo adduct. sfu.ca The use of methylcyclopentadiene in slight excess can serve as the reaction medium, avoiding the need for additional solvents. sfu.ca

The reaction of a mixture of 1-methylcyclopentadiene and 2-methylcyclopentadiene with maleic anhydride results in a mixture of isomeric adducts. sfu.ca The analysis of these complex product mixtures often requires advanced spectroscopic techniques like NMR. sfu.caresearchgate.net The Diels-Alder reaction works best when the dienophile contains one or more electron-withdrawing groups. wvu.edu

Diels-Alder Adducts of Methylcyclopentadiene and Maleic Anhydride
ReactantsReaction ConditionsMajor ProductsKey Findings
Methylcyclopentadiene Isomers + Maleic AnhydrideKinetic control (0°C)Isomeric mixture of methyl-5,6-dicarboxy-2-norbornene adductsReaction is highly exothermic; produces a complex mixture of isomers requiring advanced NMR for analysis. sfu.ca

The cross-Diels-Alder reactions of methylcyclopentadiene isomers exhibit specific regio- and stereoselectivity. In reactions involving unsymmetrical dienes like methylcyclopentadiene, the regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile. mdpi.com

For monosubstituted cyclopentadienes, such as 1-methylcyclopentadiene, the most nucleophilic atom is C4, while for 2-methylcyclopentadiene, the highest local nucleophilicity is at C1. mdpi.com In general, Diels-Alder reactions proceed in a way that the atom with the largest coefficient in the Highest Occupied Molecular Orbital (HOMO) of the diene pairs with the atom having the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org

The stereoselectivity of the Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital overlap between the developing π-system of the diene and the substituents on the dienophile. wvu.edulibretexts.org However, steric factors can sometimes favor the formation of the exo product. libretexts.org For instance, in the reaction of cyclopentadiene (B3395910) with some α,β-unsaturated ketones, the exo product can be favored. nih.gov

Polymerization Chemistry of Methylcyclopentadiene and its Dimers

Methylcyclopentadiene and its dimers are valuable monomers in the production of various polymers. High purity dicyclopentadiene (DCPD) is used to produce poly-DCPD through Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This process is utilized in reaction injection molding (RIM) to create durable and impact-resistant objects. mdpi.com

Commercial dicyclopentadiene often contains isomers of methyl dicyclopentadiene. semanticscholar.org These methyl-substituted dimers can also be incorporated into polymerization processes. Hydrocarbon resins are formed through the thermal or catalytic oligomerization of dicyclopentadiene and its codimers, including those with methylcyclopentadiene. mdpi.com

The polymerization of methylcyclopentadiene can also proceed via other mechanisms. For example, polycyclopentadiene can be formed in the presence of a tin chloride catalyst. bme.hu The resulting polymers have a range of applications, from specialty plastics to components in hydrocarbon resins.

Polymerization of Methylcyclopentadiene and its Dimers
Monomer(s)Polymerization MethodResulting PolymerKey Applications
High Purity DicyclopentadieneRing-Opening Metathesis Polymerization (ROMP)Poly-DCPDReaction Injection Molding (RIM) for impact-resistant components. mdpi.com
Dicyclopentadiene, Methyl dicyclopentadiene, and other codimersThermal or Catalytic OligomerizationHydrocarbon ResinsUsed in various industrial applications. mdpi.com
Cyclopentadiene (from dimer cracking)Catalytic (e.g., SnCl4)PolycyclopentadieneSpecialty polymers. bme.hu

Cationic Polymerization Studies of Monomeric Methylcyclopentadiene

The cationic polymerization of cyclic dienes, including cyclopentadiene (CPD) and its derivatives like methylcyclopentadiene, is a significant area of study for producing polymers with unique thermal and electronic properties. The process is typically initiated by an acid, which protonates the alkene to form a carbocation intermediate. This reactive cation then propagates by attacking subsequent monomer units, leading to the formation of a polymer chain. For the polymerization to be effective, the monomer must be capable of forming a relatively stable carbocation, a condition facilitated by the presence of electron-donating groups on the alkene.

Studies on the parent compound, cyclopentadiene, provide insight into the mechanisms applicable to its methyl derivative. Cyclopentadiene is recognized as one of the most active monomers in cationic polymerization, yielding polymers characterized by rigid cyclic units and a double bond within each repeating unit. Various initiating systems have been successfully employed to control this process. For instance, precise control over molecular weights and distributions in CPD polymerization has been achieved using a three-component system comprising an initiator (like the HCl adduct of CPD), a Lewis acid catalyst (SnCl₄), and an additive (n-Bu₄NCl) in dichloromethane (B109758) at low temperatures. The resulting poly(cyclopentadiene) was found to be composed of nearly equal amounts of 1,2- and 1,4-repeat units.

Other effective initiating systems for CPD polymerization include:

Methylaluminoxane (MAO): This system effectively initiates polymerization, with the rate being first order in MAO concentration and second order in monomer concentration.

Palladium Complexes: Cationic palladium catalysts have been used to prepare cyclopentadiene polymers with a low proportion of 1,2-linkages, which improves their solubility.

Boron Trifluoride Etherate (BF₃OEt₂): This co-initiator has been used in the presence of water for the cationic polymerization of CPD at room temperature.

The dimerization of methylcyclopentadiene, which occurs between 20-130°C, is itself a polymerization process that yields the dimer. For further polymerization into higher molecular weight polymers, the monomeric form is required, which can be obtained by thermal cracking of the dimer. The principles and initiator systems studied for cyclopentadiene are foundational for investigating the cationic polymerization of monomeric methylcyclopentadiene to produce tailored polymers.

Table 1: Initiator Systems Studied in the Cationic Polymerization of Cyclopentadiene

Initiator SystemKey FindingsReference
SnCl₄ / n-Bu₄NClAchieved precise control of molecular weight and narrow molecular weight distribution (Mw/Mn = 1.2-1.3).
Methylaluminoxane (MAO)Polymerization rate is first order in MAO and second order in monomer concentration.
Cationic Palladium ComplexesProduces polymers with a low proportion of 1,2-linkages, enhancing solubility.
BF₃OEt₂ / H₂OEffective for polymerization at room temperature.

Role of Methylcyclopentadiene Dimers as Monomers in Specialty Polymer Synthesis

This compound, much like its parent compound dicyclopentadiene (DCPD), serves as a crucial and stable starting material for the synthesis of a variety of specialty polymers and resins. The dimer itself is not typically used directly in polymerization but acts as a convenient and safer way to store and transport the highly reactive monomeric methylcyclopentadiene. Through a process of thermal cracking, often called retro-Diels-Alder reaction, the dimer reverts to the monomer, which can then be introduced into polymerization reactions.

This monomer is a key building block for polymers with applications as resins in adhesives, specialty norbornenes, and intermediates for flavors and fragrances. The polymers derived from these cyclic olefins are noted for their attractive properties, such as high glass transition temperatures, low dielectric constants, and excellent transparency.

One of the significant polymerization methods for cyclic monomers like methylcyclopentadiene is Ring-Opening Metathesis Polymerization (ROMP). ROMP is an attractive industrial process for producing polymers from cycloalkenes. This method allows for the creation of polymers with unique architectures and functionalities. The presence of the methyl group on the cyclopentadiene ring can be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics, making it a valuable component in the formulation of advanced materials and specialty chemicals.

Organometallic Complexation and Ligand Chemistry

Formation of Methylcyclopentadienyl Ligands (Cp')

The methylcyclopentadienyl ligand, commonly denoted as Cp', is a fundamental component in organometallic chemistry. It is derived from its parent diene, methylcyclopentadiene, which is generated by cracking the this compound. The formation of the Cp' anion is the critical step for its coordination to a metal center. This transformation is typically achieved through deprotonation of the methylcyclopentadiene monomer (Cp'H).

The synthesis methods are analogous to those used for the unsubstituted cyclopentadienyl (B1206354) (Cp) and the well-known pentamethylcyclopentadienyl (Cp*) ligands. The most common approach involves reacting the monomer with a strong base.

Key methods for generating the Cp' anion include:

Reaction with Alkali Metals: This method involves the reduction of Cp'H by an alkali metal, such as sodium, to form the sodium methylcyclopentadienide salt (NaCp') and hydrogen gas.

Deprotonation with Strong Bases: A widely used technique is the deprotonation of Cp'H using a strong base like n-butyllithium (n-BuLi), which yields the lithium methylcyclopentadienide salt (LiCp') and butane.

Reaction with Alkali Hydrides: Reagents like potassium hydride (KH) can also be used to deprotonate the monomer, forming the corresponding alkali metal salt.

Once formed, these alkali-metal salts of Cp' serve as excellent reagents for introducing the Cp' ligand to a metal center, typically by reacting them with a metal halide. This salt metathesis reaction results in the formation of a metal-Cp' complex and an alkali-metal halide byproduct.

Application of Cp' in Organometallic Synthesis and Probing Complex Structures

The methylcyclopentadienyl ligand (Cp') is a versatile and valuable ligand in the synthesis of organometallic complexes, offering a balance of steric and electronic properties that are intermediate between the unsubstituted cyclopentadienyl (Cp) and the bulky pentamethylcyclopentadienyl (Cp*) ligands. The presence of the methyl group makes Cp' a stronger electron donor than Cp. This enhanced electron-donating ability increases the electron density at the metal center, which can stabilize the metal in various oxidation states and influence the reactivity of the entire complex.

The applications of Cp' in organometallic chemistry are extensive:

Catalysis: Metal complexes containing Cp' ligands are used in various catalytic processes. For example, derivatives of titanocene (B72419) and zirconocene, which can incorporate ligands like Cp', are precursors to Kaminsky-type catalysts used for olefin polymerization. The electronic properties of the Cp' ligand can modulate the catalytic activity and the properties of the resulting polymer.

Stabilization of Reactive Species: The steric and electronic characteristics of the Cp' ligand can be used to stabilize metal complexes with unusual geometries or oxidation states. The cyclopentadienyl ligand framework has been instrumental in the discovery of new oxidation states for rare-earth and actinide metals. The specific ligand environment created by substituted Cp ligands like Cp' is crucial for accessing these novel electronic configurations.

Probing Complex Structures: The methyl group on the Cp' ligand serves as a useful spectroscopic marker. In ¹H and ¹³C NMR spectroscopy, the signals from the methyl group provide valuable information for characterizing the structure and bonding within the organometallic complex.

The Cp' ligand is typically bonded to the metal center in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are involved in the bonding. However, it can also exhibit other bonding modes, such as η¹ or η³, a phenomenon known as "ring slippage," which can be an important step in the mechanism of ligand substitution reactions. The versatility of the Cp' ligand ensures its continued importance in advancing organometallic chemistry, from fundamental studies of bonding and reactivity to the development of sophisticated catalysts.

Emerging Research Frontiers and Academic Significance

Development of Renewable High-Performance Fuels from Methylcyclopentadiene (B1197316) Dimers

A primary driver of research into methylcyclopentadiene dimer is its potential as a precursor to high-energy-density liquid fuels, which are critical for applications such as missile and ramjet propulsion. google.commdpi.com These fuels, like RJ-4 (dimethyl-JP-10), are characterized by multi-cyclic structures that provide high density while maintaining favorable low-temperature properties. google.comacs.org The focus has increasingly shifted towards producing these fuels from renewable, biomass-derived sources to mitigate reliance on fossil feedstocks. sci-hub.se

Researchers have developed several innovative pathways to synthesize methylcyclopentadiene (MCPD) and its subsequent dimers from various starting materials. A notable route involves the conversion of linalool (B1675412), a naturally occurring terpene alcohol, into hydrogenated methylcyclopentadiene dimers. google.com This process can utilize ring-closing metathesis (RCM) with ruthenium catalysts. google.com Another promising method starts from 5-methyl furfural (B47365), a biomass-derived platform chemical, which can be converted into this compound and trimer-based fuels with high yields up to 74.4%. rsc.org These fuels exhibit high density and thermal stability superior to conventional jet fuels like JP-10. rsc.org

A significant body of research focuses on utilizing 2,5-hexanedione (B30556) (HD), another key platform chemical derivable from cellulose (B213188). sci-hub.seresearchgate.net One direct synthesis method employs a zinc molybdate (B1676688) (Zn₃Mo₂O₉) catalyst to convert HD into MCPD through a cascade reaction of intramolecular aldol (B89426) condensation and selective hydrodeoxygenation, achieving a molar yield of 65%. sci-hub.se A similar three-step process involves the base-catalyzed aldol condensation of HD to form 3-methyl-2-cyclopenten-1-one (B1293772) (MCO), followed by chemoselective hydrogenation to 3-methyl-2-cyclopenten-1-ol (MCP), and subsequent dehydration to yield MCPD, which readily undergoes dimerization. researchgate.net

Starting MaterialKey IntermediatesCatalyst/ProcessFinal ProductReported YieldReference
Linalool1-methylcyclopent-2-enolRing-Closing Metathesis (Ru-catalysts), Dehydration, HydrogenationHydrogenated MCPD Dimers (RJ-4)>95% (for intermediate) google.comresearchgate.net
5-Methyl FurfuralNot specifiedMulti-step synthesisMCPD Dimer/Trimer FuelUp to 74.4% rsc.org
2,5-Hexanedione (HD)-Cascade reaction over Zn₃Mo₂O₉Methylcyclopentadiene (MCPD)65% (molar) sci-hub.se
2,5-Hexanedione (HD)3-methyl-2-cyclopenten-1-one (MCO), 3-methyl-2-cyclopenten-1-ol (MCP)Aldol condensation, Chemoselective hydrogenation, DehydrationMethylcyclopentadiene (MCPD)Not specified researchgate.net

The viability of these synthesis routes is significantly enhanced by their integration with biomass-derived feedstocks, positioning this compound as a renewable fuel source. Lignocellulosic biomass, a non-food-based resource, is a primary origin for the necessary platform chemicals.

For instance, 2,5-hexanedione can be produced directly from the selective hydrogenolysis of cellulose. sci-hub.seresearchgate.netthe-innovation.org Similarly, 5-methyl furfural is a well-established derivative of lignocellulose. rsc.orgresearchgate.net Terpene alcohols like linalool, while naturally occurring in some plants, can also be produced from the fermentation of cellulose by genetically engineered organisms, creating a sustainable supply chain. google.comsci-hub.se

Recent advancements have also demonstrated pathways starting from hemicellulose, a major component of lignocellulose. Xylose, a sugar derived from hemicellulose, can be converted to cyclopentanone, which then serves as a precursor for MCPD synthesis. the-innovation.orgresearchgate.net This route involves a cascade reaction over zinc molybdate catalysts where cyclopentanone, in the presence of methanol (B129727) and hydrogen, is converted to MCPD. researchgate.net This diversification of feedstocks underscores the flexibility and potential for large-scale, sustainable production of advanced hydrocarbon fuels via methylcyclopentadiene dimers.

Biomass SourceDerived Platform ChemicalResulting Fuel PrecursorReference
Cellulose2,5-HexanedioneMethylcyclopentadiene sci-hub.seresearchgate.netthe-innovation.org
Lignocellulose5-Methyl FurfuralMethylcyclopentadiene rsc.org
Cellulose (via bioengineering)LinaloolMethylcyclopentadiene google.com
Hemicellulose (Xylose)CyclopentanoneMethylcyclopentadiene the-innovation.orgresearchgate.net

Supramolecular Catalysis and Confinement Effects in Dimerization

Beyond fuel applications, the dimerization of methylcyclopentadiene serves as a model reaction for exploring the principles of supramolecular catalysis and confinement effects. researchgate.net Supramolecular catalysis, which uses non-covalent interactions within a host-guest complex to accelerate reactions, offers a powerful tool to control reaction rates and selectivity, mimicking enzymatic processes. researchgate.netrsc.org

A significant breakthrough in this area has been the use of cucurbit researchgate.neturil (CB7), a macrocyclic host molecule, to catalyze the Diels-Alder dimerization of methylcyclopentadiene in aqueous solution. nih.govresearchgate.netnih.gov Research has shown that CB7 can accelerate the dimerization reaction by a factor of approximately 10,000-fold compared to the uncatalyzed reaction in water. nih.gov

Crucially, this catalytic effect is accompanied by a dramatic shift in regioselectivity. In the absence of the catalyst, the dimerization of neat MCPD yields a complex mixture of at least eight different isomers. researchgate.netresearchgate.net However, within the confined environment of the CB7 cavity, the reaction selectively produces the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct, a product that is typically only a minor component of commercial dimeric mixtures. nih.govresearchgate.net This demonstrates the power of molecular confinement to steer a reaction toward a kinetically and thermodynamically disfavored product. nih.gov

Reaction ConditionKey CharacteristicsMajor ProductsRate EnhancementReference
Neat MCPD DimerizationThermodynamically controlledComplex mixture of at least 8 regioisomers and diastereomersBaseline researchgate.netresearchgate.net
Dimerization in presence of Cucurbit researchgate.neturil (CB7)Supramolecular catalysis in aqueous solution; Kinetically controlledSelectively forms endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene~10,000-fold rate acceleration nih.govresearchgate.netnih.gov

The remarkable rate acceleration and selectivity observed in the CB7-catalyzed dimerization are a direct result of specific host-guest interactions. The reaction proceeds through the formation of a ternary complex, where two MCPD molecules are encapsulated within the hydrophobic cavity of the CB7 host. nih.gov Isothermal titration calorimetry has confirmed the formation of stable 1:2 host-guest complexes with millimolar binding constants, which is essential for the reaction to occur at typical experimental concentrations. nih.gov

Quantum-chemical calculations and experimental observations suggest that the high selectivity arises from a preferred packing arrangement of the reactants inside the host. nih.govresearchgate.netnih.gov The product selectivity can be reliably predicted based on this packing. nih.gov Specifically, the reaction favors a "heteroternary" complex of 1-MCPD and 2-MCPD isomers, where the methyl groups are positioned in an "anti-diaxial" arrangement, pointing toward the open portals of the macrocycle. nih.govresearchgate.net This orientation leads to an ideal packing of the cyclopentadiene (B3395910) rings, stabilizing the transition state for the formation of the specific, otherwise minor, dimer. nih.govresearchgate.net Detailed analysis suggests that the largest contribution to catalysis (~65%) comes from the formation of a thermodynamically stable reactant complex, with the remainder attributed to the stabilization of the transition state. researchgate.net

Mechanistic Insights into Organic Reactions Utilizing Methylcyclopentadiene Systems

The high reactivity of methylcyclopentadiene also makes it a valuable subject for fundamental studies in physical organic chemistry, particularly for understanding reaction mechanisms that are crucial in combustion and synthesis. polimi.itresearchgate.net Due to the transient nature of the intermediates, much of this work relies on computational methods, such as ab initio transition state theory and master equation simulations, to determine reaction kinetics without direct experimental data. researchgate.netpolimi.it

These theoretical investigations have focused on several key reaction classes, including hydrogen-abstraction, beta-scission, and isomerization. researchgate.netpolimi.it H-abstraction reactions, where an attacking radical (such as H, CH₃, OH, or OOH) removes a hydrogen atom from one of the three MCPD isomers, are particularly important. polimi.itpolimi.it These reactions produce highly reactive methylcyclopentadienyl radicals. polimi.itresearchgate.net

Understanding the subsequent fate of these radicals is critical. They can undergo isomerization to form other radical structures or decompose through beta-scission reactions, where a hydrogen atom is lost to produce stable aromatic molecules like benzene (B151609) or fulvene. researchgate.netresearchgate.netpolimi.it These studies provide crucial data, such as reaction rate constants under various temperatures and pressures, which are essential for developing accurate kinetic models for complex chemical processes, from designing safer industrial reactors to understanding the formation of aromatic compounds in combustion. polimi.itresearchgate.net

Contributions to Fundamental Understanding of Pericyclic Reactions

The study of this compound and its monomer precursors has provided profound insights into the nature of pericyclic reactions, particularly the Diels-Alder cycloaddition. The thermal cracking of the commercially available dimer, a retro-Diels-Alder reaction, typically yields a mixture of three isomeric monomers: 1-methylcyclopentadiene (1-MeCp), 2-methylcyclopentadiene (2-MeCp), and a smaller amount of 5-methylcyclopentadiene (5-MeCp). sfu.casapub.orgvurup.sk The subsequent dimerization of these monomers is a complex process that results in numerous dimethyldicyclopentadiene isomers, primarily with an endo configuration. vurup.sk

This complexity has made the methylcyclopentadiene system a key model for investigating the subtleties of cycloaddition reactions. Research has challenged simplistic models of concerted bond formation in Diels-Alder reactions. Studies on the dimerization of cyclopentadiene, with methyl substitution used to slightly alter the reaction pathway, have revealed the process to be a "bispericyclic reaction". ic.ac.uk This more advanced model describes an asynchronous mechanism where one of the two new chemical bonds forms first, leading the reaction along a "valley ridge" on the potential energy surface to a bifurcation point. ic.ac.uk At this juncture, the reaction pathway splits, leading to the formation of different diastereomeric products. ic.ac.uk

Emerging research continues to push the frontiers of understanding by using external stimuli to control the reaction's outcome. In a recent study, the dimerization of methylcyclopentadiene was conducted within the cavity of a cucurbit cdnsciencepub.comuril (CB7) macrocycle. researchgate.net This molecular confinement resulted in a significant rate acceleration and, more importantly, a dramatic shift in regioselectivity. researchgate.net The reaction selectively formed the endo-3,7-dimethyl adduct, a product that is only a minor component in the absence of the supramolecular catalyst. researchgate.net This demonstrates how noncovalent interactions within a host-guest complex can steer the pathway of a pericyclic reaction, opening new avenues for selective synthesis. researchgate.net

Application in Undergraduate and Graduate Chemical Education for Complex Mixture Analysis

This compound is an exemplary tool in chemical education for transitioning students from the analysis of pure compounds to the more complex and practical challenges of interpreting mixtures. sapub.org Its use in advanced undergraduate and graduate laboratory curricula provides hands-on experience with sophisticated analytical techniques and the elucidation of isomeric products. sfu.casfu.ca

A common pedagogical framework involves a multi-step experiment that highlights key concepts in organic chemistry and structural analysis. sfu.casapub.org

Retro-Diels-Alder Reaction : Students begin by performing a thermal cracking of the commercially available this compound. sapub.org This high-temperature process is a practical demonstration of a retro-Diels-Alder reaction and generates a liquid mixture of 1-MeCp and 2-MeCp monomers. sfu.ca

Diels-Alder Reaction : The resulting monomer mixture is then reacted with a dienophile, most commonly maleic anhydride (B1165640). sfu.casapub.org This reaction produces a complex mixture of Diels-Alder adducts, as both 1-MeCp and 2-MeCp can react to form multiple regio- and stereoisomers. sfu.ca

Complex Mixture Analysis : The core of the educational experience lies in the analysis of this inseparable mixture of isomers. sfu.casapub.org Students cannot rely on simple purification methods like recrystallization and must instead employ modern analytical instrumentation.

The experiment provides a platform for teaching advanced analytical methods essential for contemporary chemical research:

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to determine the number of components in the product mixture and to find the molecular weight of each isomer, confirming that they are the expected adducts. vurup.skresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Students must move beyond basic NMR interpretation and apply advanced one- and two-dimensional NMR techniques. sfu.casapub.org These include ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to definitively assign the complex structures within the mixture. sfu.ca In more advanced settings, Nuclear Overhauser Effect (NOE) experiments are used to unequivocally determine the endo or exo stereochemistry of the products. sfu.ca

This experiment effectively introduces students to the challenges of diastereomer separation and structure determination, providing a more realistic representation of chemical synthesis and analysis than experiments that yield a single, easily purified product. sfu.ca It also offers opportunities to explore derivatization techniques, where the isomeric mixture is reacted further to create diastereomers that may be more amenable to separation and characterization. sfu.casapub.org

Q & A

What are the optimized methods for synthesizing methylcyclopentadiene dimer (MCPD) from biomass-derived precursors?

Level: Basic (Synthesis and Experimental Design)
Methodological Answer:
MCPD can be synthesized via hydrodeoxygenation (HDO) of biomass-derived intermediates. For example:

  • 3-methylcyclopent-2-enone (from cellulose) is catalytically deoxygenated using Mo-based catalysts (e.g., MoO₃/ZnO) under H₂ to yield methylcyclopentadiene monomer, which dimerizes at 0–60°C .
  • 5-methylfurfural can be converted to MCPD via acid-catalyzed cyclization and dimerization, with yields enhanced by optimizing reaction time (2–3 hr) and temperature (160–170°C) .
    Key Variables: Catalyst composition (e.g., MoO₃ vs. Pd/C), H₂ pressure (1–5 bar), and monomer stabilization (e.g., BHT inhibitors to prevent polymerization) .

How can researchers characterize the purity and isomer distribution of MCPD?

Level: Basic (Analytical Chemistry)
Methodological Answer:

  • GC-MS/VPC: Resolve isomers using silicone oil columns (e.g., DC-550) at 107°C, with retention time ratios relative to cyclopentadiene dimer as a standard .
  • ¹H NMR: Identify endo/exo configurations via coupling patterns (e.g., exo protons at δ 2.5–3.0 ppm) .
  • Purity Analysis: Quantify residual monomers (≤3.5%) and stabilizers (e.g., 200 ppm 4-tert-butylcatechol) using HPLC with UV detection .

What causes discrepancies in reported dimerization rates of methylcyclopentadiene isomers?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Dimerization kinetics depend on isomer structure and reaction conditions:

  • 2-methylcyclopentadiene dimerizes faster than 1-methylcyclopentadiene due to steric and electronic effects. At 60°C, 2-methyl isomer dimerizes in 2 hr, while residual monomer enriches in 1-methyl isomer over 5 days .
  • Temperature Dependence: No dimerization occurs below -20°C, while thermal cracking dominates above 172°C .
    Mitigation: Standardize monomer ratios and use low-temperature storage (-20°C) to minimize isomer redistribution .

How do computational methods enhance understanding of MCPD hydrogenation mechanisms?

Level: Advanced (Computational Chemistry)
Methodological Answer:

  • DFT Calculations: Gaussian 03 simulations reveal that hydrogenation of MCPD over Pd/C follows a Langmuir–Hinshelwood mechanism. The exo C=C bond (higher electron density) reacts faster than endo positions .
  • Kinetic Modeling: Non-competitive adsorption between H₂ and MCPD on Pd/C surfaces explains rate-limiting steps at high H₂ pressures (>10 bar) .
    Experimental Validation: Compare turnover frequencies (TOFs) with DFT-predicted activation energies (e.g., ΔG‡ ≈ 45 kJ/mol for exo hydrogenation) .

What are the best practices for handling and stabilizing MCPD in laboratory settings?

Level: Basic (Safety and Stability)
Methodological Answer:

  • Stabilization: Add 200 ppm 4-tert-butylcatechol or BHT to inhibit radical-induced polymerization .
  • Storage: Keep at -20°C in amber glass under N₂ to prevent dimer dissociation. Avoid exposure to light or peroxides .
  • Safety Protocols: Use explosion-proof equipment (flash point: 26–31.8°C) and Class 3 PPE for handling (UN3295 hazard class) .

How can researchers resolve MCPD dimer isomers for structure-property studies?

Level: Advanced (Isomer Separation)
Methodological Answer:

  • Chromatography: Use preparative GC with polar columns (e.g., DC-710 silicone oil) to isolate isomers like 4,9-dimethyltricyclodecadiene .
  • Crystallography: Analyze endo/exo configurations via single-crystal X-ray diffraction, noting bond angles (e.g., C-C bridgehead angles ~95°) .
  • Statistical Distribution: Expect ~5 isomers, including codimers (e.g., 2-methyl + 1-methylcyclopentadiene), with ratios dependent on initial monomer composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.